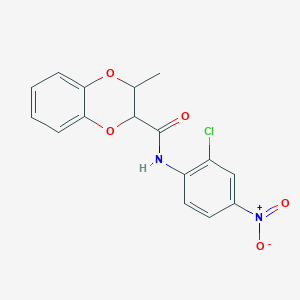![molecular formula C17H20N6O2 B4387453 3-methyl-8-[(4-phenyl-1-piperazinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4387453.png)
3-methyl-8-[(4-phenyl-1-piperazinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione
Descripción general
Descripción
3-methyl-8-[(4-phenyl-1-piperazinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is also known as MPDP or Ro 4-0648 and has been studied for its mechanism of action and physiological effects.
Mecanismo De Acción
The mechanism of action of MPDP involves its selective affinity for dopamine D3 receptors. The compound acts as a partial agonist at these receptors, which modulates the release of dopamine in the brain. This modulation of dopamine release has been shown to have beneficial effects in the treatment of psychiatric disorders such as schizophrenia.
Biochemical and Physiological Effects:
MPDP has been shown to have a number of biochemical and physiological effects. The compound has been shown to increase the release of dopamine in the prefrontal cortex, which is associated with cognitive function. MPDP has also been shown to increase the release of acetylcholine in the hippocampus, which is associated with learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MPDP in lab experiments is its selectivity for dopamine D3 receptors. This makes it a useful tool for studying the role of these receptors in various physiological processes. However, one limitation of using MPDP is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for the study of MPDP. One potential direction is the development of more selective compounds that target dopamine D3 receptors. Another direction is the study of MPDP in combination with other drugs for the treatment of psychiatric disorders and cancer. Finally, the use of MPDP in the study of the role of dopamine in various physiological processes is an area of ongoing research.
Aplicaciones Científicas De Investigación
MPDP has been studied for its potential therapeutic applications in various fields such as neurology, psychiatry, and oncology. The compound has been shown to have a selective affinity for dopamine D3 receptors, which makes it a potential candidate for the treatment of schizophrenia and other psychiatric disorders. MPDP has also been studied for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
3-methyl-8-[(4-phenylpiperazin-1-yl)methyl]-7H-purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c1-21-15-14(16(24)20-17(21)25)18-13(19-15)11-22-7-9-23(10-8-22)12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,18,19)(H,20,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAWCQBWKIRRDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)NC(=N2)CN3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



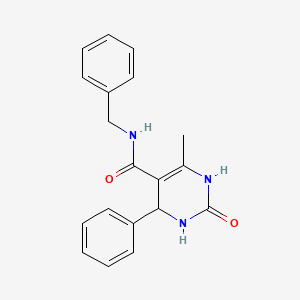
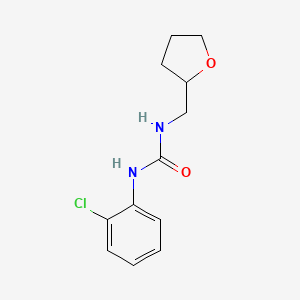
![N-(3-pyridinylmethyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4387384.png)


![2-[5-chloro-4-(hydroxymethyl)-2-methoxyphenoxy]-N-phenylacetamide](/img/structure/B4387418.png)
![6,8-dichloro-3-{[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B4387422.png)
![N-benzyl-2-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B4387426.png)
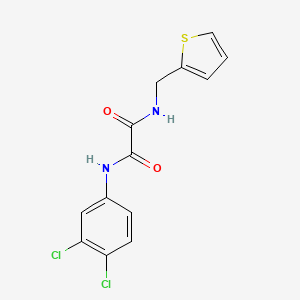
![2-{4-[(butylamino)sulfonyl]phenoxy}-N-(2-pyridinylmethyl)acetamide](/img/structure/B4387442.png)
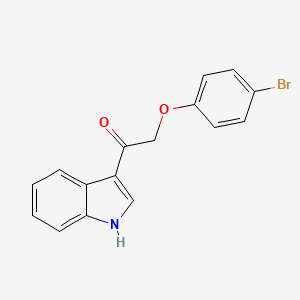
![N-(tert-butyl)-2-[(ethoxyacetyl)amino]benzamide](/img/structure/B4387456.png)
![4-[methyl(2-thienylsulfonyl)amino]-N-propylbenzamide](/img/structure/B4387458.png)
